molecular formula C2H3ClO B072242 Acetyl chloride-1-13C CAS No. 1520-57-6

Acetyl chloride-1-13C

Cat. No.: B072242
CAS No.: 1520-57-6
M. Wt: 79.49 g/mol
InChI Key: WETWJCDKMRHUPV-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl chloride-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the acetyl chloride molecule. This isotopic labeling is particularly useful in various scientific research applications, including tracer studies and nuclear magnetic resonance (NMR) spectroscopy. The compound has the molecular formula CH3COCl, with the carbon-13 isotope replacing the standard carbon-12 atom in the acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl chloride-1-13C can be synthesized through several methods. One common approach involves the reaction of acetic acid-1-13C with thionyl chloride (SOCl2). The reaction proceeds as follows:

CH3COOH-1-13C+SOCl2CH3COCl-1-13C+SO2+HCl\text{CH3COOH-1-13C} + \text{SOCl2} \rightarrow \text{CH3COCl-1-13C} + \text{SO2} + \text{HCl} CH3COOH-1-13C+SOCl2→CH3COCl-1-13C+SO2+HCl

This reaction is typically carried out under reflux conditions to ensure complete conversion of the acetic acid to acetyl chloride .

Industrial Production Methods

In an industrial setting, this compound can be produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reagents and by-products safely. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride-1-13C undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: It reacts with water to produce acetic acid-1-13C and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used to introduce an acetyl group into aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Common Reagents and Conditions

Major Products Formed

    Esters: Reaction with alcohols produces esters like ethyl acetate.

    Amides: Reaction with amines produces amides like acetamide.

    Acetic Acid: Hydrolysis yields acetic acid-1-13C.

Scientific Research Applications

Acetyl chloride-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of acetyl chloride-1-13C in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the substitution of the chloride ion. This process is facilitated by the electron-withdrawing nature of the carbonyl group, making the carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl chloride-1-13C is unique due to its specific isotopic labeling, which makes it particularly useful for NMR spectroscopy and tracer studies. Its reactivity and applications are similar to those of other acetyl chlorides, but the presence of the carbon-13 isotope provides additional analytical capabilities .

Properties

IUPAC Name

acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWJCDKMRHUPV-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480751
Record name Acetyl chloride-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-57-6
Record name Acetyl chloride-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1520-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl chloride-1-13C
Reactant of Route 2
Reactant of Route 2
Acetyl chloride-1-13C
Reactant of Route 3
Reactant of Route 3
Acetyl chloride-1-13C
Reactant of Route 4
Acetyl chloride-1-13C
Reactant of Route 5
Acetyl chloride-1-13C
Reactant of Route 6
Reactant of Route 6
Acetyl chloride-1-13C
Customer
Q & A

Q1: What is the role of Acetyl chloride-1-¹³C in the synthesis of ethanal-1-¹³C?

A1: Acetyl chloride-1-¹³C serves as a crucial precursor in the synthesis of ethanal-1-¹³C. [] In the final step of the synthesis, it undergoes reduction in the presence of tributyltin hydride and a palladium(0) complex, resulting in the formation of the desired product, ethanal-1-¹³C. []

Q2: Why is this synthetic route considered an improvement over previous methods?

A2: The research paper highlights that this synthetic route, utilizing Acetyl chloride-1-¹³C, offers a more efficient pathway to obtain ethanal-1-¹³C compared to traditional methods. [] The key improvement lies in the reduced number of steps involved, leading to a shorter and potentially more cost-effective synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.